Comparative Anabolic-to-Androgenic Ratio: Oxyguno vs. Testosterone
Manufacturer-derived data, as cited in peer-reviewed literature, claim that Oxyguno's anabolic effect exceeds that of testosterone by seven-fold, while its androgenic side effects are only 12% of testosterone's [1][2]. This translates to a theoretical anabolic-to-androgenic ratio (AAR) of approximately 58.3:1 for Oxyguno, compared to a baseline AAR of 1:1 for testosterone. This differentiation arises from the combined effects of 4-chloro substitution and the 11-oxo group, which attenuate androgen receptor activation in androgenic tissues while preserving anabolic activity .
| Evidence Dimension | Theoretical Anabolic-to-Androgenic Ratio (AAR) |
|---|---|
| Target Compound Data | Anabolic effect: 7× testosterone; Androgenic effect: 0.12× testosterone → AAR ≈ 58.3 |
| Comparator Or Baseline | Testosterone (AAR = 1.0) |
| Quantified Difference | 58.3-fold higher anabolic-to-androgenic ratio |
| Conditions | Extrapolated from manufacturer claims cited in peer-reviewed literature; direct comparative in vivo AAR studies are not publicly available for independent verification |
Why This Matters
This data suggests that for research applications requiring a high anabolic effect with minimized androgenic interference, Oxyguno presents a differentiated profile compared to testosterone.
- [1] Wong, A. S., Ho, E. N., Wan, T. S., Lam, K. K., & Stewart, B. D. (2015). Metabolic studies of oxyguno in horses. Analytica Chimica Acta, 891, 190-202. View Source
- [2] INIS Repository Search. (n.d.). Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) record. View Source
